2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1184986-90-0
VCID: VC8440699
InChI: InChI=1S/C26H20ClFN4O3/c1-35-22-10-8-18(12-20(22)27)30-23(33)14-32-21-9-7-17(28)11-19(21)24-25(32)26(34)31(15-29-24)13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,30,33)
SMILES: COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl
Molecular Formula: C26H20ClFN4O3
Molecular Weight: 490.9

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide

CAS No.: 1184986-90-0

Cat. No.: VC8440699

Molecular Formula: C26H20ClFN4O3

Molecular Weight: 490.9

* For research use only. Not for human or veterinary use.

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide - 1184986-90-0

Specification

CAS No. 1184986-90-0
Molecular Formula C26H20ClFN4O3
Molecular Weight 490.9
IUPAC Name 2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C26H20ClFN4O3/c1-35-22-10-8-18(12-20(22)27)30-23(33)14-32-21-9-7-17(28)11-19(21)24-25(32)26(34)31(15-29-24)13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,30,33)
Standard InChI Key ZSRIZLSIADFIOG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl

Introduction

The compound 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of this compound, including its structure, synthesis, and potential applications.

Synthesis

The synthesis of such a compound typically involves multiple steps, starting from simpler precursors. While specific synthesis details for this exact compound are not readily available in the provided sources, similar compounds often involve reactions such as nucleophilic substitutions, condensations, and cyclizations.

A general approach might involve:

  • Step 1: Formation of the pyrimidoindole core through a cascade reaction involving azides and nitriles .

  • Step 2: Introduction of the benzyl group via alkylation.

  • Step 3: Incorporation of the fluorine atom, possibly through a nucleophilic aromatic substitution.

  • Step 4: Attachment of the chloro-methoxyphenyl group to the acetamide moiety.

Potential Biological Activities

Pyrimidoindoles have been explored for various biological activities, including anticancer, antiviral, and antibacterial effects. The specific modifications in this compound, such as the benzyl and chloro-methoxyphenyl groups, could influence its interaction with biological targets.

Potential ActivityMechanism
AnticancerInhibition of key enzymes or interference with cell cycle progression
AntiviralBinding to viral proteins or interference with viral replication machinery
AntibacterialInhibition of bacterial enzymes or disruption of cell wall synthesis

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